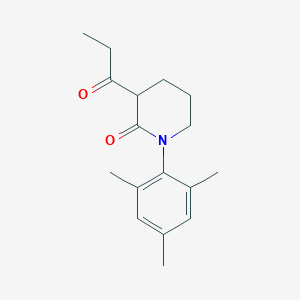

3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one

Description

3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one is a piperidin-2-one (a six-membered lactam) derivative featuring a propanoyl group at the 3-position and a 2,4,6-trimethylphenyl substituent at the 1-position. The compound’s structure combines a rigid lactam ring with a sterically hindered aryl group, which influences its electronic and steric properties.

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

3-propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one |

InChI |

InChI=1S/C17H23NO2/c1-5-15(19)14-7-6-8-18(17(14)20)16-12(3)9-11(2)10-13(16)4/h9-10,14H,5-8H2,1-4H3 |

InChI Key |

FGDSBWGLPCXNJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride.

Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

Mechanism of Action

The mechanism of action of 3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Comparison :

| Property | Trimethylphenyl Derivative (Target) | Trifluorophenyl Derivative |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₂ (estimated) | C₁₄H₁₄F₃NO₂ |

| Molecular Weight | ~279.35 (calculated) | 285.26 |

| Substituent Electronic Effect | Electron-donating | Electron-withdrawing |

| Solubility (Predicted) | Higher lipophilicity | Lower lipophilicity |

The trifluorophenyl derivative’s higher molecular weight (285.26 vs. ~279.35) reflects fluorine’s atomic mass. Its electronegative substituents may also influence crystallization behavior, as seen in studies using SHELX and OLEX2 for structural analysis .

2.2. Functional Group Variations: Piperidin-2-one vs. Piperidin-1-yl Propan-2-ol

Another analog, 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol (Acta Cryst. E, 2011), replaces the lactam (piperidin-2-one) with a piperidin-1-yl group and a propan-2-ol chain. Key differences include:

- Piperidin-2-one : The lactam group introduces hydrogen-bond acceptor capacity via the carbonyl oxygen.

- Propan-2-ol : The hydroxyl group enables hydrogen-bond donation, increasing solubility in polar solvents.

Data Comparison :

| Property | Target Compound | Propan-2-ol Analog |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₂ (estimated) | C₁₇H₂₅NO |

| Molecular Weight | ~279.35 | 259.38 |

| Functional Group Reactivity | Lactam (base-resistant) | Alcohol (acid/base-sensitive) |

| Hydrogen Bonding | Acceptor (C=O) | Donor/acceptor (-OH) |

The propan-2-ol analog’s lower molecular weight (259.38) reflects the absence of a propanoyl group. Its hydroxyl group likely enhances crystallinity, as observed in structural reports using SHELX refinement .

2.3. Electrochemical Behavior in Trimethylphenyl Systems

Chem. Acta, 2011) highlight substituent effects on redox properties. The trimethylphenyl group’s steric bulk stabilizes intermediates during two-electron reduction, suggesting that similar steric effects in the target compound could modulate reactivity in reduction or oxidation pathways .

Research Findings and Implications

- Trimethylphenyl vs. Trifluorophenyl : The target compound’s methyl groups likely improve stability in hydrophobic environments (e.g., lipid membranes), whereas the trifluorophenyl derivative’s electronegativity may favor interactions with polar residues in enzymatic pockets.

- Lactam vs. Alcohol Functionality : The lactam’s rigidity and hydrogen-bond acceptor capacity may enhance binding specificity in molecular recognition compared to the flexible propan-2-ol analog.

- Crystallography and Structural Analysis : Tools like SHELX and OLEX2 are critical for resolving subtle structural differences, such as bond-length variations caused by substituent electronic effects .

Biological Activity

3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C17H23NO2

- Molecular Weight: 273.37 g/mol

- IUPAC Name: 3-propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO2 |

| Molecular Weight | 273.37 g/mol |

| IUPAC Name | 3-propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one |

| InChI Key | FGDSBWGLPCXNJA-UHFFFAOYSA-N |

Biological Activities

Research indicates that 3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one exhibits several biological activities:

1. Antimicrobial Properties:

Studies have shown that the compound possesses antimicrobial activity against various strains of bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

2. Anticancer Effects:

Preliminary research suggests that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The exact mechanism remains under investigation but may involve the inhibition of specific oncogenic pathways.

3. Neuroprotective Potential:

There is ongoing research into the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its interaction with neurotransmitter receptors and potential to modulate inflammation in neural tissues are areas of active study.

The biological activity of 3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one is believed to involve several mechanisms:

- Interaction with Receptors: The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.

- Enzyme Inhibition: It has been proposed that the compound inhibits certain enzymes involved in cancer progression and inflammation, although specific targets have yet to be conclusively identified.

- Cell Signaling Modulation: By affecting various signaling pathways within cells, the compound can alter cellular responses to stress and promote apoptosis in malignant cells.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of this compound:

-

Antimicrobial Study:

- A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various piperidine derivatives found that 3-Propanoyl-1-(2,4,6-trimethylphenyl)piperidin-2-one demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans .

- Anticancer Activity:

- Neuroprotective Effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.